Orthogonal Deprotection: Z-Dap-OH Enables Sequential Modification Under Hydrogenolysis Incompatible with Acid/Base Labile Groups
Z-Dap-OH features a single, orthogonal Z-protecting group on the α-amine, leaving the β-amine free for immediate coupling or subsequent protection. This is quantitatively distinct from the dual-protected, and more expensive, analogs like Boc-Dap(Z)-OH or Fmoc-Dap(Boc)-OH. Z-Dap-OH's sole Z group is quantitatively removed by hydrogenolysis (H2, Pd/C) with high selectivity, a condition that leaves Boc (acid-labile) and Fmoc (base-labile) groups completely intact [1][2]. This enables a unique synthetic sequence: first, functionalize the free β-amine; second, selectively remove the Z group by hydrogenolysis to expose the α-amine for further coupling—a sequence impossible with Boc-Dap-OH or Fmoc-Dap-OH, which would deprotect under acidic or basic conditions respectively [1].
| Evidence Dimension | Orthogonal Deprotection Selectivity and Conditions |
|---|---|
| Target Compound Data | Single Z group removable by hydrogenolysis (H2, Pd/C) without affecting acid- or base-labile groups |
| Comparator Or Baseline | Boc-Dap(Z)-OH (dual-protected: acid-labile Boc + hydrogenolysis-labile Z); Fmoc-Dap(Boc)-OH (dual-protected: base-labile Fmoc + acid-labile Boc) |
| Quantified Difference | Z-Dap-OH offers a 2-step (β-functionalization then α-deprotection) vs. 3-step (β-deprotection, β-functionalization, α-deprotection) sequence for dual-protected comparators, with quantitative yield differences not directly reported but logically inferred from reduced reaction steps. |
| Conditions | Solid-phase or solution-phase peptide synthesis; deprotection conditions: H2, Pd/C for Z; TFA for Boc; 20% piperidine/DMF for Fmoc |
Why This Matters
This enables a unique and efficient sequential functionalization strategy, reducing the number of synthetic steps and minimizing exposure to harsh conditions, which is critical for the synthesis of sensitive, complex peptides like bleomycin analogs.
- [1] NBInno. (2025). Mastering Organic Synthesis with BOC-DAP(Z)-OH: A Versatile Building Block. View Source
- [2] TCI Chemicals. (n.d.). Protection, Deprotection, Derivatization. View Source
